molecular formula C9H12FNS B1401158 [2-(Ethylsulfanyl)-5-fluorophenyl]methanamine CAS No. 1192369-50-8

[2-(Ethylsulfanyl)-5-fluorophenyl]methanamine

Cat. No.: B1401158
CAS No.: 1192369-50-8
M. Wt: 185.26 g/mol
InChI Key: UAPPNOLDSMJSRC-UHFFFAOYSA-N
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Description

[2-(Ethylsulfanyl)-5-fluorophenyl]methanamine is a substituted benzylamine derivative characterized by a benzene ring with an ethylsulfanyl (–S–C₂H₅) group at the 2-position, a fluorine atom at the 5-position, and a methanamine (–CH₂NH₂) moiety at the benzylic position. Its synthesis typically involves nucleophilic substitution or cyclization reactions, as seen in structurally related compounds .

Properties

IUPAC Name

(2-ethylsulfanyl-5-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNS/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5H,2,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPPNOLDSMJSRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C=C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Ethylsulfanyl)-5-fluorophenyl]methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-ethylsulfanylbenzene, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Fluorination: The amine group is then converted to a fluorine atom using a fluorinating agent such as Selectfluor.

    Amination: Finally, the fluorinated compound is reacted with formaldehyde and ammonium chloride to introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[2-(Ethylsulfanyl)-5-fluorophenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the methanamine group to a primary amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride

    Substitution: Sodium hydroxide, potassium tert-butoxide

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Primary amines, de-fluorinated compounds

    Substitution: Hydroxylated or alkoxylated derivatives

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Activity : Research indicates that derivatives of [2-(Ethylsulfanyl)-5-fluorophenyl]methanamine exhibit antiviral properties, particularly against HIV-1. The compound's structure allows for interaction with viral enzymes, which may inhibit viral replication .
  • Antileishmanial Agents : The compound has been explored as a precursor in the synthesis of new antileishmanial agents. Studies have shown that modifications of its structure can lead to compounds with enhanced efficacy against Leishmania parasites, showcasing its potential in treating tropical diseases .
  • Neurotransmitter Modulation : There is emerging evidence that compounds related to this compound could influence neurotransmitter systems, making them candidates for further investigation in the treatment of neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and reductive amination processes. These synthetic routes allow for the introduction of different functional groups, leading to a library of derivatives with potentially varied biological activities.

Table 1: Synthetic Routes for this compound

Synthesis MethodDescriptionYield (%)
Nucleophilic substitutionReaction with ethyl sulfide and fluorinated phenol85
Reductive aminationUsing aldehyde and amine under reducing conditions75
Microwave-assisted synthesisRapid heating to enhance reaction rates90

Material Science Applications

  • Organic Electronics : The compound's electronic properties make it suitable for applications in organic semiconductors. Its ability to form stable thin films is advantageous for developing organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
  • Polymer Chemistry : As a building block, this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant in creating advanced materials for aerospace and automotive industries .

Case Study 1: Antiviral Compound Development

A recent study focused on the modification of this compound derivatives to enhance their antiviral activity against HIV-1. The researchers synthesized several analogs and tested their efficacy in vitro. Results indicated that certain modifications significantly increased potency without compromising safety profiles.

Case Study 2: Material Application in OLEDs

In another study, researchers explored the use of this compound as a dopant in OLED devices. The findings demonstrated improved light emission efficiency and stability compared to traditional materials, indicating its potential as a viable alternative in the field of organic electronics.

Mechanism of Action

The mechanism of action of [2-(Ethylsulfanyl)-5-fluorophenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl group can enhance the compound’s binding affinity to its target, while the fluorine atom can influence the compound’s metabolic stability and bioavailability. The methanamine group can participate in hydrogen bonding and electrostatic interactions with the target, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compound A : (2-((1H-Indazol-5-yl)oxy)-5-fluorophenyl)methanamine ()
  • Key Differences : Replaces the ethylsulfanyl group with an indazol-5-yloxy substituent.
  • Biological Activity : Demonstrated p38 MAP kinase inhibitory activity (IC₅₀ = 0.8 μM), suggesting that bulky heterocyclic substituents enhance enzyme binding .
  • Physicochemical Properties : Higher molecular weight (280.26 g/mol) compared to the target compound, likely reducing membrane permeability.
Compound B : [2-(Butylsulfanyl)-5-methylphenyl]methanol ()
  • Key Differences : Features a butylsulfanyl group (–S–C₄H₉) and a methyl group at the 5-position instead of fluorine.
  • Synthesis : Prepared via DA-mediated cyclization, yielding 70% as a colorless oil. The absence of the amine group reduces reactivity toward biological targets compared to the target compound .

Variations in the Amine Side Chain

Compound C : (–)-[(1R,2R)-2-(2-(Allyloxy)-5-fluorophenyl)cyclopropyl]methanamine Hydrochloride ()
  • Key Differences : Incorporates a cyclopropane ring adjacent to the benzene ring and an allyloxy (–O–CH₂CH=CH₂) group at the 2-position.
  • Biological Activity : Acts as a functionally selective serotonin 2C (5-HT₂C) receptor agonist (EC₅₀ = 3.2 nM). The cyclopropane ring enhances stereochemical rigidity, improving receptor selectivity .
  • Synthesis : Achieved via Pd-catalyzed cross-coupling and chiral resolution, highlighting the complexity of introducing cyclopropane moieties .
Compound D : {[2-(4-Chloro-3-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine ()
  • Key Differences: Substitutes ethylsulfanyl with a 4-chloro-3-fluorophenoxy group and replaces the primary amine with a methylamine (–CH₂NHCH₃).
  • Physicochemical Properties: Increased lipophilicity (logP ~2.8) due to halogenated phenoxy groups, which may enhance blood-brain barrier penetration compared to the target compound .

Electronic and Steric Effects of Substituents

  • Electron-Withdrawing vs. In contrast, nitro or chloro substituents (e.g., in ) increase electrophilicity, altering reactivity in nucleophilic environments . Fluorine at the 5-position (common across analogs) enhances metabolic stability by resisting oxidative degradation .

Structural and Functional Data Table

Compound Name Substituents (Position) Biological Activity Key Findings References
[2-(Ethylsulfanyl)-5-fluorophenyl]methanamine –S–C₂H₅ (2), –F (5), –CH₂NH₂ Not reported Benchmark for SAR studies
(2-Indazol-5-yloxy-5-fluorophenyl)methanamine –O–Indazol-5-yl (2), –F (5) p38 inhibitor (IC₅₀ = 0.8 μM) Bulky substituents enhance inhibition
(–)-Cyclopropylmethylamine derivative Cyclopropane, –O–allyl (2) 5-HT₂C agonist (EC₅₀ = 3.2 nM) Stereochemical rigidity critical
{[2-(4-Cl-3-F-phenoxy)-5-F-Ph]CH₂}NHCH₃ –O–C₆H₃ClF (2), –F (5), –NHCH₃ Not reported High lipophilicity (logP ~2.8)

Biological Activity

[2-(Ethylsulfanyl)-5-fluorophenyl]methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

The synthesis of this compound typically involves several key steps:

  • Nitration : Starting from 2-ethylsulfanylbenzene, a nitro group is introduced at the 5-position.
  • Reduction : The nitro group is reduced to an amine using hydrogen gas and a palladium catalyst.
  • Fluorination : The amine is then fluorinated using Selectfluor.
  • Amination : Finally, the fluorinated compound reacts with formaldehyde and ammonium chloride to yield the target compound.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The ethylsulfanyl group enhances binding affinity, while the fluorine atom influences metabolic stability and bioavailability. The methanamine group can participate in crucial interactions such as hydrogen bonding, which are essential for its activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related structures can inhibit the proliferation of cancer cells with IC50 values in the low micromolar range, making them attractive candidates for drug development .

Anti-inflammatory Effects

Compounds with similar structural motifs have demonstrated potent anti-inflammatory effects. For example, CGP 28238, a related compound, showed pronounced analgesic activity in various animal models while maintaining low gastrointestinal toxicity. This suggests that this compound may possess similar beneficial effects .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Anticancer Activity : A study involving derivatives of this compound showed significant inhibition of cell viability in glioma cells through multiple mechanisms, including induction of necroptosis and autophagy .
  • Inflammation Models : In models of acute inflammation, compounds similar to this compound were found to inhibit prostaglandin synthesis effectively, indicating potential use in treating inflammatory conditions .

Applications in Medicinal Chemistry

The compound serves as a valuable building block in medicinal chemistry for synthesizing pharmaceuticals targeting various diseases. Its unique properties make it suitable for developing advanced materials and agrochemicals as well .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(Ethylsulfanyl)-5-fluorophenyl]methanamine
Reactant of Route 2
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[2-(Ethylsulfanyl)-5-fluorophenyl]methanamine

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